molecular formula C15H15ClN2O3 B2867486 ethyl 4-[(4-chloroanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 251307-03-6

ethyl 4-[(4-chloroanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B2867486
CAS No.: 251307-03-6
M. Wt: 306.75
InChI Key: JWQVMBXWXRJKHZ-WQLSENKSSA-N
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Description

Ethyl 4-[(4-chloroanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 251307-03-6) is a dihydropyrrole derivative characterized by a 4-chloroanilino substituent at the 4-position and an ethyl ester group at the 3-position. Its molecular formula is C₁₆H₁₆ClN₂O₃, with a molecular weight of 325.77 g/mol (derived from structural analysis) . The compound crystallizes in the triclinic space group P1, with distinct dihedral angles (74.87° and 29.09°) between the central pyrrole ring and the substituted aryl groups, influencing its solid-state packing via intermolecular N–H···O and C–H···O hydrogen bonds .

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)iminomethyl]-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-3-21-15(20)13-9(2)18-14(19)12(13)8-17-11-6-4-10(16)5-7-11/h4-8,18-19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECJHEURTWFLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C=NC2=CC=C(C=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[(4-chloroanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies, including in vitro and in vivo experiments, and presenting relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN2O3, with a molecular weight of 306.74 g/mol. The structure features a pyrrole ring, which is known for its biological significance, particularly in pharmaceuticals.

PropertyValue
Molecular FormulaC15H15ClN2O3
Molecular Weight306.74 g/mol
CAS Number251307-03-6
Melting PointNot specified
SolubilityNot specified

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related pyrrole derivatives have shown activity against various bacterial strains. The specific compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

Table 2: Anticancer Activity Data

Cell LineIC50 (µg/mL)Reference
HCT1162.5
MCF73.0
A549Not reportedNot available

These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.

Anti-HIV Activity

Similar compounds have shown promise as anti-HIV agents. Although specific data on this compound is limited, related structures have been reported to exhibit significant inhibition of HIV replication.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the chloroaniline moiety could enhance its binding affinity to target proteins involved in disease pathways.

Case Study: Synthesis and Evaluation

A notable study synthesized related pyrrole derivatives and evaluated their biological activities. The synthesis involved a multi-step process starting from commercially available precursors. The resulting compounds were screened for antimicrobial and anticancer activities, revealing several candidates with promising profiles.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogues
Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound (CAS: 251307-03-6) 4-Chloroanilino 325.77 N/A Hydrogen-bonded dimers
Ethyl 4-[(4-methoxyanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 251307-04-7) 4-Methoxyanilino 302.33 N/A Lower lipophilicity vs. chloro analogue
Methyl (Z)-1-Benzyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (3b) 4-Methoxybenzylidene ~349.38 121–124 Higher melting point due to polar methoxy group
Methyl (Z)-1-Benzyl-4-(4-chlorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (3c) 4-Chlorobenzylidene ~353.83 97–100 Reduced solubility vs. methoxy analogues
(E)-Ethyl 2-methyl-5-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (9i) Trifluoromethyl-thiazole 393.12 N/A Enhanced metabolic stability due to CF₃ group

Key Observations :

  • Electron-Withdrawing vs.
  • Melting Points : Chloro-substituted analogues (e.g., 3c) exhibit lower melting points than methoxy derivatives (e.g., 3b), likely due to reduced hydrogen-bonding capacity .
  • Hydrogen Bonding : The target compound forms inversion dimers via N–H···O and C–H···O interactions, a motif absent in analogues with bulkier substituents (e.g., 3d, 3e) .

Crystallographic and Stability Considerations

The target compound’s crystal structure (space group P1 ) reveals a planar pyrrole core with a 74.87° dihedral angle between the 4-chlorophenyl ring and the central ring. This contrasts with analogues like 3e (2,4-dimethoxybenzylidene), where steric hindrance from methoxy groups disrupts coplanarity, reducing crystalline stability .

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